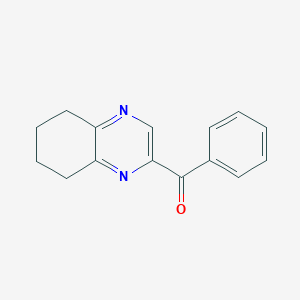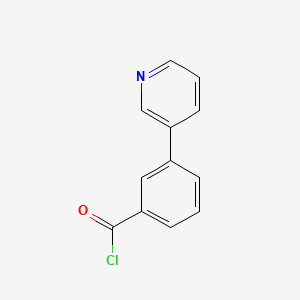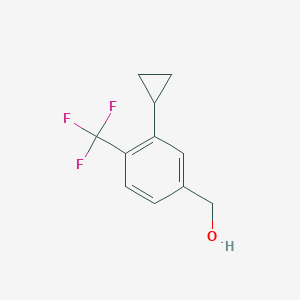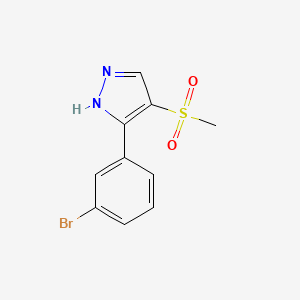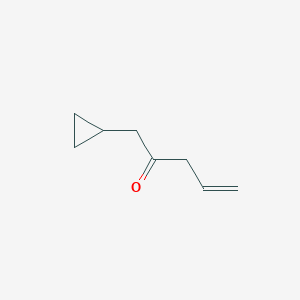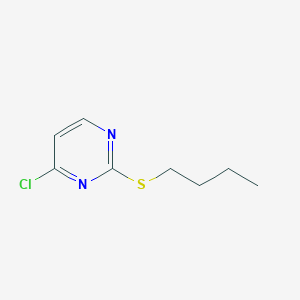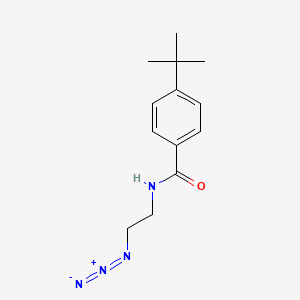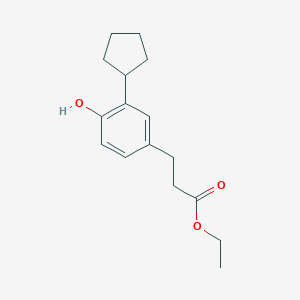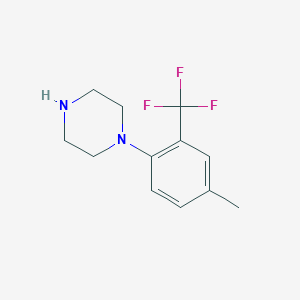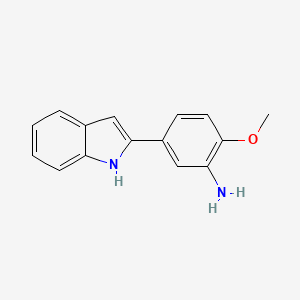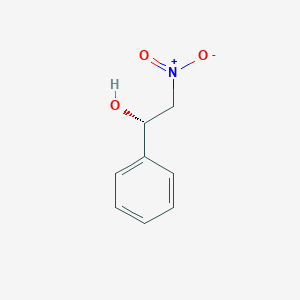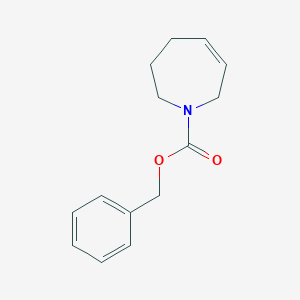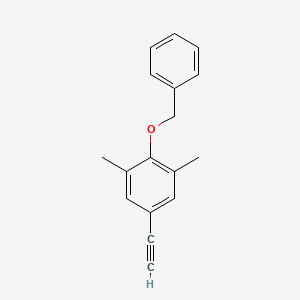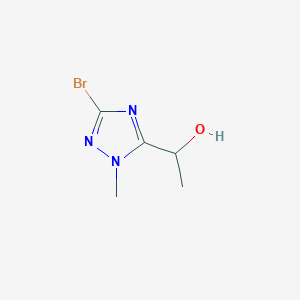
3-Bromo-alpha-1-dimethyl-1H-1,2,4-triazole-5-methanol
Overview
Description
3-Bromo-alpha-1-dimethyl-1H-1,2,4-triazole-5-methanol is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound features a bromine atom, a methyl group, and an ethanol group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-alpha-1-dimethyl-1H-1,2,4-triazole-5-methanol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Bromination: The triazole ring is then brominated using a brominating agent such as bromine or N-bromosuccinimide.
Methylation: The brominated triazole is methylated using a methylating agent like methyl iodide.
Ethanol Addition: Finally, the methylated triazole is reacted with an appropriate reagent to introduce the ethanol group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. Catalysts may also be used to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-alpha-1-dimethyl-1H-1,2,4-triazole-5-methanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups, such as an amino or hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products
Oxidation: 1-(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)acetaldehyde or 1-(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)acetic acid.
Reduction: 1-(1-methyl-1H-1,2,4-triazol-5-yl)ethanol.
Substitution: 1-(3-amino-1-methyl-1H-1,2,4-triazol-5-yl)ethanol or 1-(3-hydroxy-1-methyl-1H-1,2,4-triazol-5-yl)ethanol.
Scientific Research Applications
3-Bromo-alpha-1-dimethyl-1H-1,2,4-triazole-5-methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-alpha-1-dimethyl-1H-1,2,4-triazole-5-methanol involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit the activity of certain enzymes by binding to their active sites. The bromine atom and the triazole ring play crucial roles in these interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(3-chloro-1-methyl-1H-1,2,4-triazol-5-yl)ethanol: Similar structure but with a chlorine atom instead of bromine.
1-(3-fluoro-1-methyl-1H-1,2,4-triazol-5-yl)ethanol: Similar structure but with a fluorine atom instead of bromine.
1-(3-iodo-1-methyl-1H-1,2,4-triazol-5-yl)ethanol: Similar structure but with an iodine atom instead of bromine.
Uniqueness
3-Bromo-alpha-1-dimethyl-1H-1,2,4-triazole-5-methanol is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. Bromine is larger and more polarizable than chlorine, fluorine, or iodine, which can affect the compound’s chemical and biological properties.
Properties
Molecular Formula |
C5H8BrN3O |
|---|---|
Molecular Weight |
206.04 g/mol |
IUPAC Name |
1-(5-bromo-2-methyl-1,2,4-triazol-3-yl)ethanol |
InChI |
InChI=1S/C5H8BrN3O/c1-3(10)4-7-5(6)8-9(4)2/h3,10H,1-2H3 |
InChI Key |
DGEBTHFTDOINLS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC(=NN1C)Br)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
